molecular formula C6H3ClF2O2S B089355 2,4-Difluorobenzenesulfonyl chloride CAS No. 13918-92-8

2,4-Difluorobenzenesulfonyl chloride

Cat. No.: B089355
CAS No.: 13918-92-8
M. Wt: 212.6 g/mol
InChI Key: FJSAJUXIHJIAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a clear, colorless to light yellow liquid that is known for its reactivity and utility in various chemical syntheses . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2,4-Difluorobenzenesulfonyl chloride is an organic synthetic intermediate . It is primarily used in the preparation of compounds containing a sulfonyl chloride functional group, such as esters, ethers, and amides . The primary targets of this compound are aromatic compounds that undergo sulfonylation reactions .

Mode of Action

The compound has a strong electrophilic nature, which allows it to participate in sulfonylation reactions with aromatic compounds . In these reactions, the sulfonyl chloride functional group of this compound reacts with a nucleophile (often an aromatic compound), leading to the substitution of the chloride atom and the formation of a new sulfonyl bond .

Biochemical Pathways

For instance, it has been used in the preparation of benzenesulfonamide quinoline derivatives with potent anti-HIV-1 (human immunodeficiency virus type 1) activity .

Result of Action

The primary result of the action of this compound is the formation of new compounds through sulfonylation reactions . For example, it can be used in the preparation of 2,4-difluoro-N,N-dimethylbenzenesulfonamide, a precursor for poly(aryl ether sulfonamide)s .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and reactivity could be affected by humidity levels. Additionally, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C , indicating that temperature and atmospheric conditions can also impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonylation of 2,4-difluorobenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to form the corresponding sulfonyl fluoride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through substitution reactions with amines.

    Sulfonyl Fluorides: Formed through reduction reactions.

    Sulfonic Acids: Formed through oxidation reactions.

Scientific Research Applications

2,4-Difluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drugs and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2,4-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • 2,4-Dichlorobenzenesulfonyl chloride
  • 2,4-Dibromobenzenesulfonyl chloride
  • 2,4-Dimethylbenzenesulfonyl chloride

The uniqueness of this compound lies in its fluorine atoms, which impart distinct reactivity and properties compared to other halogenated sulfonyl chlorides .

Properties

IUPAC Name

2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSAJUXIHJIAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370191
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13918-92-8
Record name 2,4-Difluorobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Difluorobenzenesulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluorobenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Difluorobenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
2,4-Difluorobenzenesulfonyl chloride
Reactant of Route 4
Reactant of Route 4
2,4-Difluorobenzenesulfonyl chloride
Reactant of Route 5
2,4-Difluorobenzenesulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Difluorobenzenesulfonyl chloride
Customer
Q & A

Q1: What is the role of 2,4-Difluorobenzenesulfonyl chloride in the synthesis of Poly(aryl ether sulfonamide)s?

A1: this compound serves as a precursor to the activated monomer, 2,4-difluoro-N,N-dimethylbenzenesulfonamide. This monomer utilizes the electron-withdrawing nature of the sulfonamide group to activate the aryl fluorides for nucleophilic aromatic substitution reactions. This activation allows for polymerization with various bisphenols, ultimately forming Poly(aryl ether sulfonamide)s [].

Q2: How is the reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide assessed in the study?

A2: The reactivity of 2,4-difluoro-N,N-dimethylbenzenesulfonamide is evaluated using a combination of computational and experimental methods. Semi-empirical calculations at the PM3 level were employed to estimate its reactivity in nucleophilic aromatic substitution reactions. Additionally, 1H, 13C, and 19F NMR spectroscopy provided structural information and further supported the electron-withdrawing nature of the sulfonamide group, confirming its activating effect on the aryl fluorides [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.